molecular formula C11H11NO B142181 (2S)-2-(1H-Indol-3-yl)propanal CAS No. 150010-43-8

(2S)-2-(1H-Indol-3-yl)propanal

Cat. No.: B142181
CAS No.: 150010-43-8
M. Wt: 173.21 g/mol
InChI Key: KAZDKCBXEUCJQS-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(1H-Indol-3-yl)propanal is a chiral aldehyde derivative of the indole scaffold, characterized by a propanal chain at the C2 position of the indole ring with an (S)-configuration. The compound’s structure combines the aromatic and electron-rich indole moiety with a reactive aldehyde group, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its stereochemistry and functional groups influence its reactivity and biological interactions, particularly in enzyme inhibition and receptor binding studies .

Properties

CAS No.

150010-43-8

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(2S)-2-(1H-indol-3-yl)propanal

InChI

InChI=1S/C11H11NO/c1-8(7-13)10-6-12-11-5-3-2-4-9(10)11/h2-8,12H,1H3/t8-/m1/s1

InChI Key

KAZDKCBXEUCJQS-MRVPVSSYSA-N

SMILES

CC(C=O)C1=CNC2=CC=CC=C21

Isomeric SMILES

C[C@H](C=O)C1=CNC2=CC=CC=C21

Canonical SMILES

CC(C=O)C1=CNC2=CC=CC=C21

Synonyms

1H-Indole-3-acetaldehyde,-alpha--methyl-,(S)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of (2S)-2-(1H-Indol-3-yl)propanal include derivatives with modifications to the aldehyde group, indole substitution patterns, or stereochemistry. Below is a comparative analysis based on synthesis, physicochemical properties, and biological relevance:

Structural Analogues

Compound Name Key Structural Differences Synthesis Method Key Properties/Applications Reference
Methyl (2S)-2-(trifluoroacetamido)-3-(1H-indol-3-yl)propanoate Aldehyde replaced with methyl ester and trifluoroacetamido group Pd(OAc)₂-catalyzed arylation; EDC•HCl coupling Intermediate for peptide synthesis; characterized by NMR, MS .
(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide Aldehyde replaced with methylamide and primary amine Not explicitly detailed; likely via coupling of tryptophan derivatives Pharmaceutical research; molecular weight: 217.27 g/mol .
(2S)-2-[(2-Aminoacetyl)amino]-3-(1H-indol-3-yl)propanamide Aldehyde replaced with glycyl-amide Amide coupling reactions Potential bioactive peptide; molecular weight: 260.30 g/mol .
[2-(4-cyanoanilino)-2-oxoethyl] (2S)-2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate Aldehyde replaced with ester and fluorobenzoyl group Multi-step coupling (exact method unspecified) Complex ester with potential receptor-targeting applications; molecular formula: C₂₇H₂₁FN₄O₄ .

Functional and Reactivity Comparisons

  • Aldehyde vs. Carboxylic Acid Derivatives : The aldehyde group in this compound offers nucleophilic reactivity for Schiff base formation or reductive amination, unlike ester or amide derivatives, which are more stable but less reactive .
  • Stereochemical Influence : The (S)-configuration at C2 is critical for chiral recognition in enzyme interactions, as seen in L-tryptophan derivatives .
  • Biological Activity: Indole derivatives with electron-withdrawing groups (e.g., trifluoroacetamido) show enhanced binding to adrenoceptors or antimicrobial activity, while aldehyde-containing analogs may exhibit spasmolytic or antiarrhythmic properties .

Physicochemical Data

Property This compound Methyl (2S)-2-(trifluoroacetamido)-3-(1H-indol-3-yl)propanoate (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide
Molecular Formula C₁₁H₁₁NO (estimated) C₁₄H₁₃F₃N₂O₃ C₁₂H₁₅N₃O
Molecular Weight ~173.21 g/mol 330.26 g/mol 217.27 g/mol
Melting Point Not reported Off-white solid (mp not specified) Not reported
Key Spectral Data N/A ¹H/¹³C-NMR, IR, ESI-HRMS NMR, IR (theoretical)

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